1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₂ClN₃. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is the KRAS G12C . KRAS G12C is a protein that plays a crucial role in cell signaling and is often mutated in various types of cancers .
Mode of Action
The compound acts as an inhibitor of KRAS G12C . By binding to this protein, it prevents the protein from sending signals that promote cell growth and division. This inhibition can lead to the suppression of tumor growth .
Biochemical Pathways
The compound affects the KRAS signaling pathway . By inhibiting KRAS G12C, it disrupts the signaling pathway, which can lead to the suppression of cell growth and division, thereby potentially inhibiting tumor growth .
Result of Action
The result of the compound’s action is the potential suppression of tumor growth . By inhibiting the KRAS G12C protein, the compound can disrupt cell signaling pathways that promote cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 1,2-diamines with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrazine
- 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine
Uniqueness
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYPNZOLWQEEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CNC2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744497 |
Source
|
Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359655-82-5 |
Source
|
Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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